REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.[CH3:10][C:11]([CH:13]([O:16][CH3:17])[O:14][CH3:15])=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[O-]P([O-])([O-])=O.[K+].[K+].[K+]>ClCCCl>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH:7][CH:11]([CH3:10])[CH:13]([O:16][CH3:17])[O:14][CH3:15])=[CH:4][CH:3]=1 |f:2.3,4.5.6.7|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CN)C=C1
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Name
|
|
Quantity
|
3.11 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C(OC)OC
|
Name
|
|
Quantity
|
7.79 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
87 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
K3PO4
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
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[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The layers were partitioned
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (2×50 mL)
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Type
|
WASH
|
Details
|
washed with brine (60 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic portion was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CNC(C(OC)OC)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 25.7 mmol | |
AMOUNT: MASS | 5.83 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |